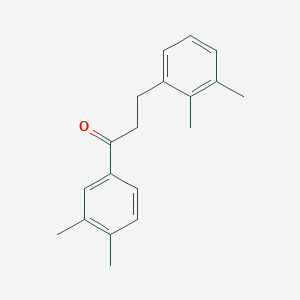

3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Description

3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a substituted propiophenone derivative with a molecular formula of C19H22O and a molecular weight of 266.38 g/mol (inferred from structurally similar compounds in ). The compound features a propiophenone backbone with methyl groups at the 3' and 4' positions of the aromatic ring and a 2,3-dimethylphenyl substituent at the ketone’s β-position.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-18(12-15(13)3)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMZFDYNCQNHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644635 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-83-1 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation reactions. This process includes the reaction of 2,3-dimethylbenzoyl chloride with 3,4-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various transformations to yield derivatives with enhanced properties or functionalities.

Biology

- Biological Activity : Research has indicated potential antimicrobial and anti-inflammatory properties. The compound is being investigated for its ability to inhibit bacterial growth and modulate inflammatory responses.

Medicine

- Drug Development : There is growing interest in this compound for its potential use in developing new therapeutic agents. Its structural features may allow it to interact with biological targets effectively.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, contributing to various industrial applications.

Study on Antibacterial Activity

- Objective : To evaluate the antibacterial efficacy of 3',4'-dimethyl-3-(2,3-dimethylphenyl)propiophenone against common pathogens.

- Findings : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile.

- : The structure-activity relationship indicated that methyl group positioning enhances antibacterial potency.

Cytotoxicity Assessment

- Objective : To assess cytotoxic effects on human cancer cell lines.

- Findings : The compound demonstrated IC50 values in the micromolar range against several cancer types, indicating strong cytotoxic potential.

- : These findings support further investigation into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone and analogous compounds:

Key Comparative Analysis

Steric Effects

- The 3',4'-dimethyl substitution on the propiophenone ring (target compound) creates a bulkier environment compared to the 2',6'-dimethyl isomer (CAS 898792-80-8), which may lead to differences in reaction kinetics due to steric hindrance .

Electronic Effects

- Chlorinated analogs (e.g., CAS 898794-50-8) exhibit strong electron-withdrawing effects due to the 3',4'-dichloro substituents, increasing the electrophilicity of the carbonyl group compared to methyl-substituted derivatives .

- The 2'-cyano substituent (CAS 898769-11-4) introduces both electron-withdrawing character and polarity, which could enhance solubility in polar solvents compared to the target compound .

Physicochemical Properties

- Molecular weight variations (e.g., 252.35 g/mol vs. 307.21 g/mol) correlate with differences in boiling points and crystallinity, though specific data are unavailable in the provided evidence.

- Halogenated derivatives (e.g., dichloro compounds) likely have higher densities and melting points compared to methylated analogs due to increased molecular mass and intermolecular interactions .

Biological Activity

3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological interactions and enzyme modulation. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.39 g/mol. The compound features a propiophenone backbone with dimethyl substitutions on both the phenyl and the carbonyl groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities through its interactions with different molecular targets. Notably, it has been studied for its effects on enzyme activity and receptor binding.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Modulation : It has been shown to bind to specific enzymes, influencing their activity. This modulation can lead to alterations in metabolic pathways, potentially affecting physiological processes.

- Receptor Interaction : The compound may interact with various receptors, leading to changes in signaling pathways that are crucial for cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class. For instance:

- Synthetic Cathinones : A study highlighted the biological effects of synthetic cathinones, which share structural similarities with this compound. These compounds have been shown to act as reuptake inhibitors for neurotransmitters such as dopamine and norepinephrine, suggesting potential psychoactive properties .

- Enantiomer Studies : Research on enantiomers of similar compounds revealed significant differences in biological activity based on stereochemistry. The S-enantiomer often exhibited greater potency in inhibiting monoamine transporters compared to its R counterpart . This finding underscores the importance of stereochemistry in determining the biological effects of such compounds.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are recommended for preparing 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, and how can reaction intermediates be characterized?

Answer:

The synthesis of substituted propiophenones typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example:

- Step 1 : React 2,3-dimethylbenzene with a propionyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃) to introduce the propiophenone core .

- Step 2 : Methylation at the 3' and 4' positions using methyl iodide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

Characterization : - ¹H/¹³C-NMR : To confirm substitution patterns and methyl group integration .

- FT-IR : Verify carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and absence of hydroxyl impurities .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Basic: What analytical techniques are critical for distinguishing structural isomers of this compound?

Answer:

- HPLC-MS : Separate isomers using reversed-phase chromatography (C18 column) with acetonitrile/water gradients, coupled with mass detection for molecular weight confirmation .

- 2D-NMR (COSY, NOESY) : Resolve overlapping signals and identify spatial proximity of methyl groups .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Basic: How should researchers assess the compound’s stability under varying experimental conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) .

Advanced: What strategies can elucidate the compound’s structure-activity relationships (SAR) in pharmacological studies?

Answer:

- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing methyl groups with halogens or methoxy) and test biological activity (e.g., enzyme inhibition assays) .

- Computational Docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities with target proteins, focusing on steric and electronic effects of methyl groups .

- QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with experimental data to identify key functional groups .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

Answer:

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions like over-methylation .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and control reaction exothermicity .

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., di-methylated byproducts) and adjust stoichiometry or temperature .

Advanced: How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Answer:

- Cross-Validation : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .

- Isotopic Labeling : Synthesize deuterated methyl analogs to confirm peak assignments in complex spectra .

- DFT Calculations : Predict vibrational (IR) and magnetic shielding (NMR) properties using quantum chemistry software (e.g., Gaussian) .

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients based on substituent contributions .

- pKa Estimation : Apply DFT-based methods (e.g., COSMO-RS) to predict acidity/basicity of hydroxyl or carbonyl groups .

- Solubility Modeling : Leverage Hansen solubility parameters to select optimal solvents for crystallization .

Safety & Compliance: What protocols ensure safe handling and disposal of this compound in academic labs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.